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Compound of Interest

Compound Name: 4-Isopropylphenoxyacetic acid

Cat. No.: B167510 Get Quote

4-Isopropylphenoxyacetic acid, identified by the CAS Number 1643-16-9, is an aromatic

carboxylic acid derivative.[1][2][3][4][5] Its structure, featuring a phenoxyacetic acid core with

an isopropyl group at the para position, makes it a valuable building block for synthesizing

more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its

structural similarity to compounds with known biological activity, such as fibrate drugs used to

manage cholesterol.

Physicochemical Data Summary
The fundamental properties of 4-Isopropylphenoxyacetic acid are summarized below. This

data is critical for experimental design, including solvent selection, reaction temperature

control, and purification strategies.
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Property Value Source(s)

CAS Number 1643-16-9 [1][2][3]

Molecular Formula C₁₁H₁₄O₃ [1][2][3]

Molecular Weight 194.23 g/mol [2][3]

IUPAC Name
2-(4-propan-2-

ylphenoxy)acetic acid
[1][3]

Appearance Off-white to light yellow solid [2]

Melting Point 85-87 °C [2]

Boiling Point 72-75 °C (at 3 Torr) [2]

pKa (Predicted) 3.21 ± 0.10 [2]

InChIKey
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Synthesis Protocol: A Mechanistic Approach
The synthesis of 4-Isopropylphenoxyacetic acid is typically achieved via a two-step process:

a Williamson ether synthesis followed by saponification (ester hydrolysis). This pathway is

efficient and relies on well-understood reaction mechanisms, ensuring high yield and purity

when executed correctly.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C1643169&Units=CAL
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.fishersci.ca/shop/products/4-isopropylphenoxyacetic-acid-98-thermo-scientific/p-7043517
https://webbook.nist.gov/cgi/inchi?ID=C1643169&Units=CAL
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.fishersci.ca/shop/products/4-isopropylphenoxyacetic-acid-98-thermo-scientific/p-7043517
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.fishersci.ca/shop/products/4-isopropylphenoxyacetic-acid-98-thermo-scientific/p-7043517
https://webbook.nist.gov/cgi/inchi?ID=C1643169&Units=CAL
https://www.fishersci.ca/shop/products/4-isopropylphenoxyacetic-acid-98-thermo-scientific/p-7043517
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://webbook.nist.gov/cgi/inchi?ID=C1643169&Units=CAL
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206633.htm
https://www.fishersci.ca/shop/products/4-isopropylphenoxyacetic-acid-98-thermo-scientific/p-7043517
https://www.benchchem.com/product/b167510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Williamson Ether Synthesis

Step 2: Saponification

4-Isopropylphenol Ethyl 4-isopropylphenoxyacetate
 48h, RT 

Ethyl Bromoacetate
Potassium Carbonate

DMF

4-Isopropylphenoxyacetic acid

 3h, RT 

2N NaOH (aq)
Methanol

Click to download full resolution via product page

Caption: Two-step synthesis of 4-Isopropylphenoxyacetic acid.

Step 1: Williamson Ether Synthesis of Ethyl 4-
isopropylphenoxyacetate
This step forms the ether linkage. 4-Isopropylphenol is deprotonated by a weak base to form a

phenoxide nucleophile, which then attacks the electrophilic carbon of ethyl bromoacetate.

Causality: Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough

to deprotonate the phenol (pKa ~10) but not so strong that it would promote side reactions

like hydrolysis of the ester. Dimethylformamide (DMF) is an ideal polar aprotic solvent that

effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Protocol:

Dissolve 4-Isopropylphenol (1.0 eq) in dimethylformamide (DMF).

Add potassium carbonate (2.0 eq) to the solution. The excess base ensures complete

deprotonation of the phenol.
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Add ethyl bromoacetate (1.5 eq) dropwise to the mixture. The substoichiometric excess

ensures the reaction goes to completion.

Stir the reaction mixture vigorously at room temperature for 48 hours.

Upon completion (monitored by TLC), dilute the mixture with water and extract the product

with a suitable organic solvent like diethyl ether.

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude ethyl 4-isopropylphenoxyacetate.[2]

Step 2: Saponification to 4-Isopropylphenoxyacetic acid
This is a classic base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate

salt, which is then protonated in an acidic workup.

Causality: Sodium hydroxide (NaOH) provides the hydroxide ions that act as a nucleophile,

attacking the ester carbonyl. Methanol is used as a co-solvent to ensure miscibility of the

aqueous NaOH solution and the organic ester. The reaction is typically rapid at room

temperature.

Protocol:

Dissolve the crude ethyl 4-isopropylphenoxyacetate (1.0 eq) from Step 1 in methanol.

Add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5 eq).

Stir the mixture at room temperature for 3 hours.[2]

Concentrate the mixture under reduced pressure to remove the methanol.

Dissolve the remaining residue in water and acidify to a pH < 7 using 1N hydrochloric acid

(HCl). This protonates the sodium carboxylate salt, causing the desired carboxylic acid to

precipitate.

Extract the final product with ethyl acetate.
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Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 4-Isopropylphenoxyacetic acid as a white solid.[2] A yield

of ~94% can be expected.[2]

Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step

in any synthetic workflow. A combination of chromatographic and spectroscopic methods

should be employed.

Analytical Validation Workflow

Crude Product
(from Synthesis)

Purification
(Recrystallization or Chromatography)

Purity Assessment
(e.g., HPLC, GC-MS)

Structural Confirmation

If Pure

¹H & ¹³C NMR Mass Spectrometry (MS) Validated Product
(>98% Purity)

Click to download full resolution via product page
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Caption: Standard workflow for analytical validation of a synthesized compound.

Key Characterization Data
Nuclear Magnetic Resonance (¹H NMR): This technique provides information about the

electronic environment of protons in the molecule, confirming the connectivity of the

structure.

Expected ¹H NMR signals (400 MHz, CDCl₃): δ 7.17 (d, 2H), 6.86 (d, 2H), 4.66 (s, 2H),

2.87 (m, 1H), 1.22 (d, 6H).[2]

Interpretation: The doublets at 7.17 and 6.86 ppm are characteristic of a para-substituted

benzene ring. The singlet at 4.66 ppm corresponds to the two protons on the methylene

group (—OCH₂—). The multiplet at 2.87 ppm and the doublet at 1.22 ppm confirm the

presence of the isopropyl group.

Mass Spectrometry (MS): This provides the mass-to-charge ratio, confirming the molecular

weight of the compound.

Expected MS (APCI): m/z 195.3 [M+H]⁺.[2]

Interpretation: This result corresponds to the molecular weight of the compound (194.23

g/mol ) plus the mass of a proton, which is consistent with the expected structure.

Applications in Research and Development
While not an end-product itself, 4-Isopropylphenoxyacetic acid is a valuable intermediate.

Phenoxyacetic acid derivatives are known to possess a wide spectrum of physiological

activities, including use as herbicides and active pharmaceutical ingredients.[6][7][8]

Drug Discovery: This compound serves as a scaffold for creating analogues of existing

drugs. For instance, its structure is related to fibrates like Ciprofibrate, which are used to

lower triglycerides. Researchers can use it to synthesize novel compounds with potentially

improved efficacy, selectivity, or pharmacokinetic profiles for targets like peroxisome

proliferator-activated receptors (PPARs).
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Building Block in Organic Synthesis: The carboxylic acid functional group is highly versatile

and can be readily converted into other functionalities such as esters, amides, or acid

chlorides, enabling its incorporation into a wide range of larger, more complex target

molecules.

Safety and Handling
As a laboratory chemical, 4-Isopropylphenoxyacetic acid must be handled with appropriate

precautions. Information is derived from data on the compound and structurally related

phenoxyacetic acids.

Hazard Identification:

Causes skin irritation (H315).[2][9]

Causes serious eye irritation (H319).[2][9]

May cause respiratory irritation (H335).[2][9]

Recommended Handling Procedures:

Use only in a well-ventilated area or under a chemical fume hood.[10][11]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[10][11]

Avoid breathing dust.[9]

Wash hands thoroughly after handling.[9]

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

First Aid Measures:

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
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Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical

advice.[9]

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling

this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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